molecular formula C9H5F3N2O B101775 6-(Trifluoromethyl)quinazolin-4(1H)-one CAS No. 16544-67-5

6-(Trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B101775
CAS No.: 16544-67-5
M. Wt: 214.14 g/mol
InChI Key: PTVVXBQQOLLVJP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a carbonyl group at the 4th position of the quinazoline ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Future Directions

Quinazoline derivatives have been extensively studied for their potential applications in various fields, including medicine . Future research could focus on exploring the potential applications of 6-(Trifluoromethyl)quinazolin-4(1H)-one in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium hydride . The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with a similar structure but lacking the trifluoromethyl group.

    6-Methylquinazolin-4(1H)-one: A derivative with a methyl group instead of a trifluoromethyl group.

    6-Chloroquinazolin-4(1H)-one: A derivative with a chloro group at the 6th position.

Uniqueness

6-(Trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This group increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the trifluoromethyl group can improve the compound’s metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVXBQQOLLVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563145
Record name 6-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16544-67-5
Record name 6-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16544-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-(trifluoromethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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